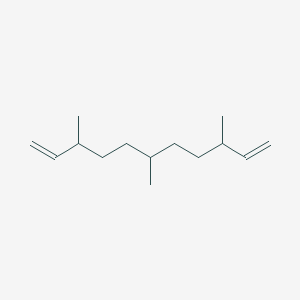![molecular formula C33H28N2O4 B14180482 9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene CAS No. 859437-43-7](/img/structure/B14180482.png)
9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene is an organic compound with a complex structure that includes a fluorene core substituted with ethyl groups and nitrophenyl ethenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorene Core: The fluorene core is synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated with ethyl groups.
Introduction of the Ethenyl Groups:
Nitration: The final step is the nitration of the phenyl rings, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro groups, to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, where substituents such as halogens can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while halogenation introduces halogen atoms onto the aromatic rings.
科学的研究の応用
9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe in biological imaging and as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials with specific optical and electronic properties.
作用機序
The mechanism by which 9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene exerts its effects is primarily related to its electronic structure. The presence of nitro groups and ethenyl linkages influences the compound’s ability to participate in electron transfer processes. These properties make it useful in applications such as OLEDs, where efficient electron transport is crucial.
類似化合物との比較
Similar Compounds
9,9-Dioctyl-2,7-dibromofluorene: Similar in structure but with different substituents, leading to variations in electronic properties.
9,9-Dimethylfluorene: Lacks the nitrophenyl ethenyl groups, resulting in different reactivity and applications.
9,9-Bis(4-hydroxyphenyl)fluorene: Contains hydroxyl groups instead of nitro groups, affecting its chemical behavior and uses.
Uniqueness
9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene is unique due to the combination of its fluorene core with nitrophenyl ethenyl groups. This structure imparts specific electronic properties that are valuable in materials science and organic electronics, distinguishing it from other similar compounds.
特性
CAS番号 |
859437-43-7 |
|---|---|
分子式 |
C33H28N2O4 |
分子量 |
516.6 g/mol |
IUPAC名 |
9,9-diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]fluorene |
InChI |
InChI=1S/C33H28N2O4/c1-3-33(4-2)31-21-25(7-5-23-9-15-27(16-10-23)34(36)37)13-19-29(31)30-20-14-26(22-32(30)33)8-6-24-11-17-28(18-12-24)35(38)39/h5-22H,3-4H2,1-2H3 |
InChIキー |
BUGAYAFVHHNLFE-UHFFFAOYSA-N |
正規SMILES |
CCC1(C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=C1C=C(C=C4)C=CC5=CC=C(C=C5)[N+](=O)[O-])CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



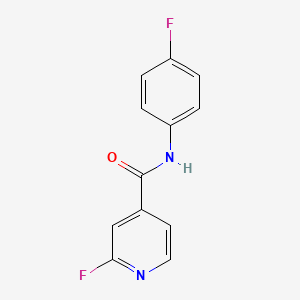
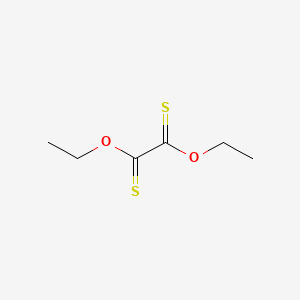
![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
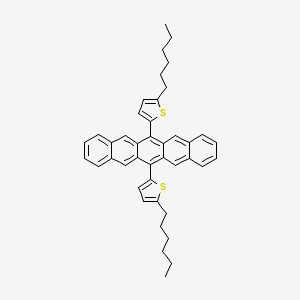

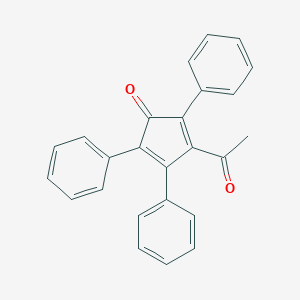
![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
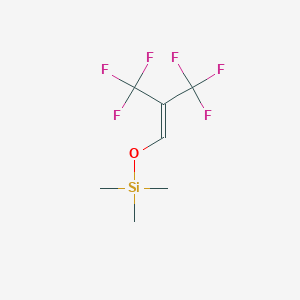
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
